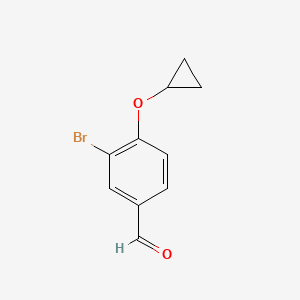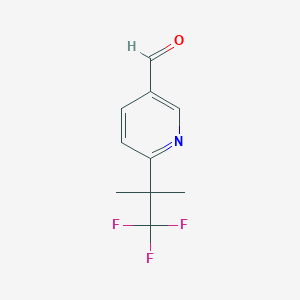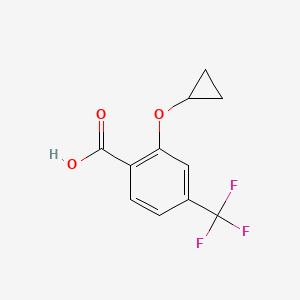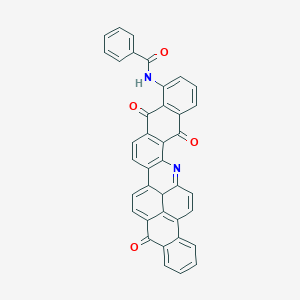
N-(5,10,15,16-Tetrahydro-5,10,15-trioxoanthra2,1,9-mnanaphth2,3-Hacridin-11-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indanthren Olive GB is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The compound has a molecular formula of C₃₈H₂₀N₂O₄ and a molecular weight of 568.58 g/mol .
Vorbereitungsmethoden
The synthesis of Indanthren Olive GB involves several steps, including the condensation of anthraquinone derivatives. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the formation of the dye. Industrial production methods often involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Indanthren Olive GB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the dye’s color and fluorescence properties.
Substitution: The dye can undergo substitution reactions where functional groups are replaced with others, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indanthren Olive GB has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Industry: Employed in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of Indanthren Olive GB involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track these molecules using fluorescence microscopy. The pathways involved in its action include the excitation of the dye by light, leading to the emission of fluorescence, which can be detected and analyzed .
Vergleich Mit ähnlichen Verbindungen
Indanthren Olive GB is unique due to its multifunctional properties and wide range of applications. Similar compounds include other fluorescent dyes such as:
Fluorescein: Known for its bright green fluorescence and used in various biological and chemical applications.
Rhodamine: Exhibits strong fluorescence and is commonly used in microscopy and flow cytometry.
Cy3 and Cy5: Cyanine dyes used in molecular biology for labeling nucleic acids and proteins
Indanthren Olive GB stands out due to its versatility and effectiveness in both traditional and emerging fields.
Eigenschaften
Molekularformel |
C38H20N2O4 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
N-(6,13,27-trioxo-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7(12),8,10,16,18,20(32),21,23,25,28-tetradecaen-8-yl)benzamide |
InChI |
InChI=1S/C38H20N2O4/c41-35-24-10-5-4-9-20(24)21-17-18-29-31-22(13-15-26(35)30(21)31)23-14-16-27-33(34(23)39-29)37(43)25-11-6-12-28(32(25)36(27)42)40-38(44)19-7-2-1-3-8-19/h1-18,31H,(H,40,44) |
InChI-Schlüssel |
ZIFXFBPAPRSOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC=C7C8=C(C=CC(=N5)C68)C9=CC=CC=C9C7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
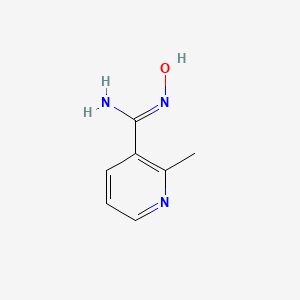

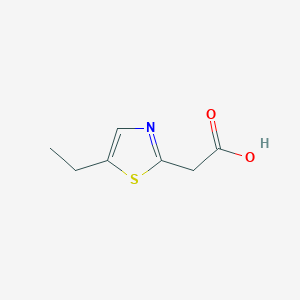
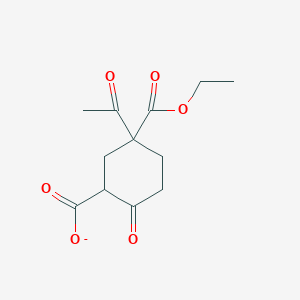
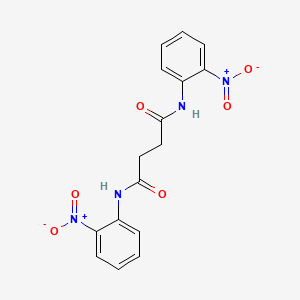
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
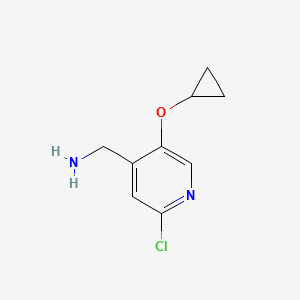
![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)
